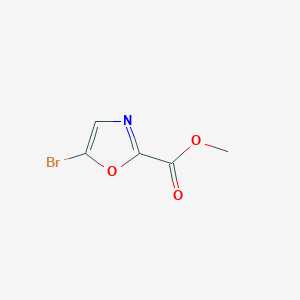
(4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole (DPPO) is a heterocyclic compound with a five-membered ring containing both oxygen and nitrogen atoms. It belongs to the class of oxazoles, which are compounds containing an oxazole ring. DPPO is a colorless, crystalline solid with a melting point of 118°C. It is a highly versatile compound with a wide range of applications in synthetic organic chemistry, medicinal chemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
(4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. It is also used as a precursor for the synthesis of biologically active compounds, such as antiviral and antifungal agents. In addition, (4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is used in the synthesis of materials with potential applications in optoelectronics and nanotechnology.
Wirkmechanismus
The mechanism of action of (4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is not fully understood. However, it is believed to interact with various biological targets, such as DNA and proteins. It has been suggested that (4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole may act as an inhibitor of enzymes involved in DNA replication and transcription, and may also interact with proteins involved in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole are not well understood. Studies in animal models have suggested that (4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole may have anti-inflammatory and antioxidant properties. In addition, it has been shown to inhibit the growth of cancer cells in vitro. However, further research is needed to understand the full range of effects of (4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
(4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole has several advantages for use in laboratory experiments. It is a relatively stable compound, with a high melting point, and is relatively non-toxic. In addition, it is relatively easy to synthesize, and can be readily obtained from a variety of sources. However, there are some limitations to using (4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole in laboratory experiments. It is not soluble in water, and so must be dissolved in organic solvents before use. In addition, the reaction of (4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole with other compounds can be slow, and so it is not suitable for rapid synthesis of compounds.
Zukünftige Richtungen
The potential applications of (4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole are vast and varied, and there are many potential future directions for research. These include further exploration of the biochemical and physiological effects of (4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole, as well as the development of new methods for the synthesis of compounds containing the (4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole moiety. In addition, further research into the use of (4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole as a precursor for the synthesis of materials with potential applications in optoelectronics and nanotechnology is also an exciting area for future research. Finally, the development of new methods for the synthesis of (4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole itself is an area of ongoing research.
Synthesemethoden
(4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole can be synthesized using a variety of methods. The most common method is a three-step process involving the reaction of pyridine with bromobenzene, followed by the reaction of the resulting product with ethyl bromoacetate and finally the reaction with potassium hydroxide. This method yields a high yield of (4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole. Other methods include the direct reaction of pyridine with ethyl bromoacetate and the reaction of pyridine with ethyl chloroacetate.
Eigenschaften
IUPAC Name |
(4R,5S)-4,5-diphenyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)23-20(22-18)17-13-7-8-14-21-17/h1-14,18-19H/t18-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKLZQCCCHJDTO-MOPGFXCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C3=CC=CC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![t-Butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6291415.png)





![(S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione](/img/structure/B6291444.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291445.png)
![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B6291447.png)
![[S(R)]-N-[(S)-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291475.png)
![N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291477.png)
![[S(R)]-N-[(R)-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291485.png)

![(3aR,3a'R,8aS,8a'S)-2,2'-(1,3-Bis(4-(t-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291493.png)